SIRT2-IN-10 Demonstrates Intermediate Potency for SIRT2 but High Selectivity Over SIRT1/3 Compared to AGK2 and SirReal2
SIRT2-IN-10 inhibits SIRT2 with an IC50 of 1.3 μM, positioning its potency between the less potent AGK2 (IC50 3.5 μM) and the more potent SirReal2 (IC50 0.14 μM) and Thiomyristoyl (IC50 0.028 μM). Crucially, its selectivity profile is distinct: SIRT2-IN-10 shows minimal inhibition of SIRT1 and SIRT3 (IC50 >300 μM for both), achieving a selectivity index of >230-fold [1]. This contrasts with AGK2, which has reported IC50 values of 30 μM and 91 μM for SIRT1 and SIRT3, respectively , and SirReal2, which is reported to have minimal activity against SIRT3-5 but its full selectivity profile is less well-defined in the primary literature [2].
| Evidence Dimension | SIRT2 Inhibition Potency and Isoform Selectivity |
|---|---|
| Target Compound Data | SIRT2: IC50 = 1.3 μM; SIRT1: IC50 > 300 μM; SIRT3: IC50 > 300 μM |
| Comparator Or Baseline | AGK2: SIRT2 IC50 = 3.5 μM, SIRT1 IC50 = 30 μM, SIRT3 IC50 = 91 μM; SirReal2: SIRT2 IC50 = 0.14 μM; Thiomyristoyl: SIRT2 IC50 = 0.028 μM, SIRT1 IC50 = 98 μM, SIRT3 IC50 > 200 μM |
| Quantified Difference | SIRT2-IN-10 is 2.7x more potent than AGK2 and 9.3x less potent than SirReal2 for SIRT2. SIRT2-IN-10 has >230x selectivity over SIRT1/3, compared to AGK2's 8.6x (SIRT1) and 26x (SIRT3) selectivity. |
| Conditions | In vitro enzymatic assay using human recombinant SIRT1, SIRT2, and SIRT3 with a fluorescence-based detection method [1]. |
Why This Matters
This unique selectivity profile allows researchers to study SIRT2-specific functions with a significantly reduced risk of confounding effects from SIRT1 or SIRT3 inhibition compared to AGK2, while accepting a trade-off in absolute potency relative to SirReal2 or TM.
- [1] Yang S, Li L, et al. The purposes of 5H- [1,2,4] triazine [5,6-b] indole derivatives of 3 substitutions. Chinese Patent CN108309982A. 2018. See lines 355-360. View Source
- [2] Rumpf T, Schiedel M, et al. Selective Sirt2 inhibition by ligand-induced rearrangement of the active site. Nat Commun. 2015; 6: 6263. View Source
